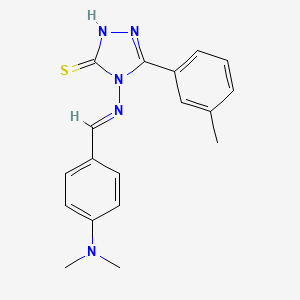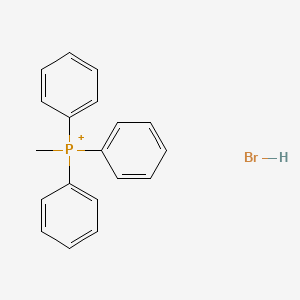![molecular formula C19H16N2O3 B12054605 7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of pyridoquinolines This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused with a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE typically involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline . The reaction is carried out under controlled conditions to prevent the partial destruction of the original heterocyclic ester and avoid the formation of specific impurities . Elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to confirm the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. As a potential aldosterone synthase inhibitor, it may interfere with the enzyme’s activity, leading to reduced synthesis of aldosterone, a hormone that regulates sodium and potassium levels in the blood . This inhibition can result in increased excretion of sodium and water, thereby exerting a diuretic effect.
Comparison with Similar Compounds
Similar Compounds
- 7-HYDROXY-5-OXO-N-(1-PHENYLETHYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HO-5-OXO-N-PENTYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE
Uniqueness
The uniqueness of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE lies in its specific functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising diuretic effects and potential as an aldosterone synthase inhibitor .
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c22-17-14-10-4-6-12-7-5-11-21(16(12)14)19(24)15(17)18(23)20-13-8-2-1-3-9-13/h1-4,6,8-10,22H,5,7,11H2,(H,20,23) |
InChI Key |
OKZJCRZIXIYFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)



![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)






![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
